molecular formula C8H14O5 B2507163 3-Hydroxy-3-propylpentanedioic acid CAS No. 52939-71-6

3-Hydroxy-3-propylpentanedioic acid

Cat. No. B2507163
CAS RN: 52939-71-6
M. Wt: 190.195
InChI Key: GGAWXSMRRDXBKS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-propylpentanedioic acid is a chemical compound with the molecular formula C8H14O5 . It is also known as 3-Propylpentanedioic acid . It is an economically important platform compound from which a panel of bulk chemicals can be derived .


Synthesis Analysis

The biological production of 3-Hydroxy-3-propylpentanedioic acid has been studied extensively, mainly from glycerol and glucose, which are both renewable resources . A novel oxaloacetate pathway was successfully established for its biosynthesis . The β-alanine biosynthetic pathway is efficient in producing this compound .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-propylpentanedioic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 190.19 Da .

Future Directions

The future directions for 3-Hydroxy-3-propylpentanedioic acid involve improving its production from renewable resources. This includes optimization of fermentation conditions, construction of gene circuits to alleviate feedback inhibition, recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and production . It’s also suggested that metabolic engineering approaches be used to simplify downstream separation and purification .

properties

IUPAC Name

3-hydroxy-3-propylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-2-3-8(13,4-6(9)10)5-7(11)12/h13H,2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAWXSMRRDXBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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